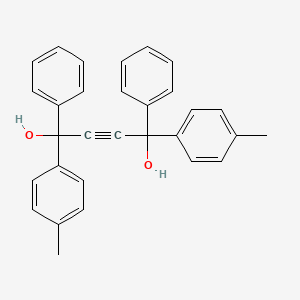![molecular formula C25H37NO B14313206 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine CAS No. 113248-23-0](/img/structure/B14313206.png)
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is an organic compound with the molecular formula C25H37NO It belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with heptyl and heptyloxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine involves its interaction with molecular targets and pathways. The heptyl and heptyloxyphenyl groups may influence its binding affinity and specificity towards certain receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Heptyl-2-(4-isothiocyanato-phenyl)-pyridine: Similar in structure but contains an isothiocyanato group instead of a heptyloxy group.
5-Heptyl-2-{2-[4-(heptyloxy)phenyl]vinyl}pyridine: Contains a vinyl group in place of the pyridine ring.
Uniqueness
5-Heptyl-2-[4-(heptyloxy)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
113248-23-0 |
|---|---|
Fórmula molecular |
C25H37NO |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
2-(4-heptoxyphenyl)-5-heptylpyridine |
InChI |
InChI=1S/C25H37NO/c1-3-5-7-9-11-13-22-14-19-25(26-21-22)23-15-17-24(18-16-23)27-20-12-10-8-6-4-2/h14-19,21H,3-13,20H2,1-2H3 |
Clave InChI |
HWLOIDPUVXJPJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
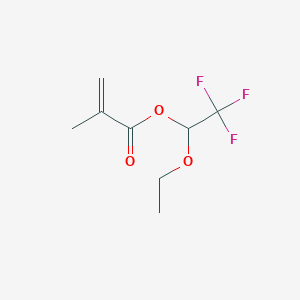
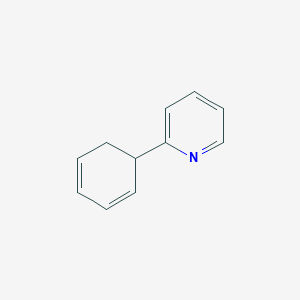
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
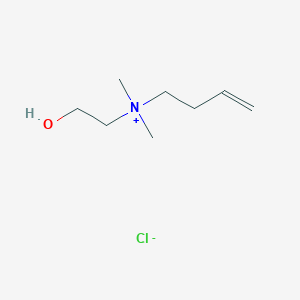

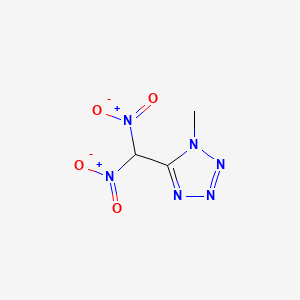
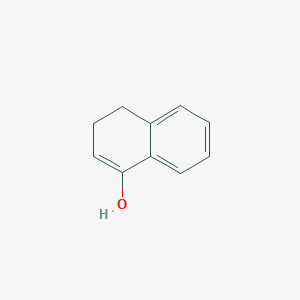
![7-Azabicyclo[4.1.0]heptane, 7-(4-bromobenzoyl)-](/img/structure/B14313169.png)
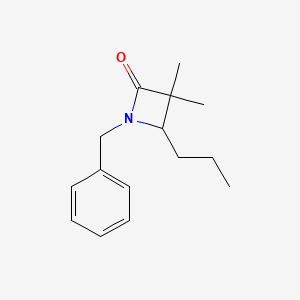
silane](/img/structure/B14313179.png)
